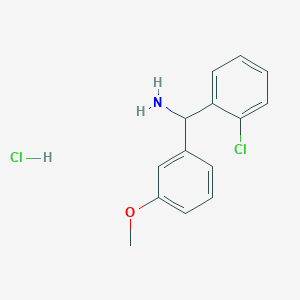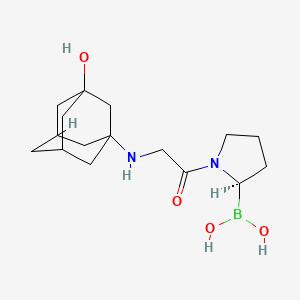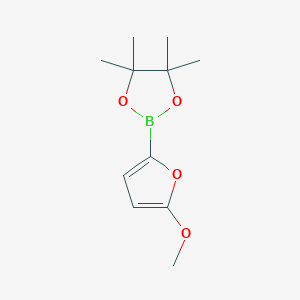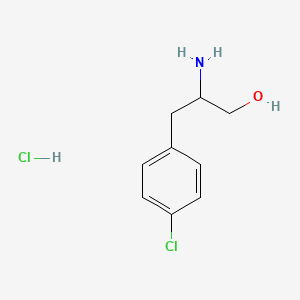
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride
Übersicht
Beschreibung
“(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354954-47-4 . It has a molecular weight of 284.18 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chlorinated Compounds in Environmental Estrogens
Research on methoxychlor, a chlorinated hydrocarbon pesticide, reveals its proestrogenic activity, highlighting the potential hazard of chlorinated compounds to development and reproduction. Methoxychlor's metabolism into an active estrogenic form, HPTE, indicates its adverse effects on fertility and developmental processes, offering a basis for studying related chlorinated compounds' environmental and biological impacts (Cummings, 1997).
Anticancer Drug Development
The exploration of compounds for anticancer applications, such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran, demonstrates the potential of chlorinated and methoxylated compounds in synthesizing drugs with high tumor specificity and reduced keratinocyte toxicity. This highlights the importance of chemical modification in developing novel anticancer therapies with minimized side effects (Sugita et al., 2017).
Environmental Impact of Chlorophenols
Studies on chlorophenols, such as 2-chlorophenol, have evaluated their moderate toxic effects on mammalian and aquatic life, their persistence in the environment, and their strong organoleptic impact. This research is crucial for understanding the environmental fate of chlorinated compounds and their potential ecological risks (Krijgsheld & Gen, 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOLQKGRGPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)





